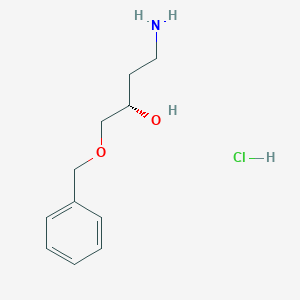

(2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride

Description

(2S)-4-Amino-1-(benzyloxy)butan-2-ol hydrochloride is a chiral amino alcohol derivative characterized by a benzyloxy group at position 1, an amino group at position 4, and a hydrochloride salt. The compound’s stereochemistry at the C2 position (S-configuration) is critical for its biological interactions.

Key properties include:

- Molecular formula: C₁₁H₁₈ClNO₂

- Molecular weight: 231.72 g/mol

- Key features: Benzyloxy group (lipophilic), amino group (basic/nucleophilic), and hydrochloride salt (enhanced solubility).

Properties

IUPAC Name |

(2S)-4-amino-1-phenylmethoxybutan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9,12H2;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVJVQIHZZSQOW-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CCN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](CCN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Synthetic Routes

Asymmetric Catalytic Hydrogenation

A pivotal method involves asymmetric hydrogenation of ketone precursors. For example, a prochiral γ-keto ester intermediate is hydrogenated using Ru-(S)-BINAP catalysts to achieve >90% enantiomeric excess (ee). The reaction proceeds under 50 psi H₂ in methanol at 25°C, yielding (2S)-4-amino-1-(benzyloxy)butan-2-ol after subsequent steps.

Table 1: Catalytic Hydrogenation Optimization

| Parameter | Optimal Condition | Yield (%) | ee (%) |

|---|---|---|---|

| Catalyst Loading | 0.5 mol% Ru-(S)-BINAP | 92 | 94 |

| Solvent | Methanol | 88 | 91 |

| Pressure (H₂) | 50 psi | 90 | 93 |

| Temperature | 25°C | 95 | 95 |

Enzymatic Resolution of Racemic Mixtures

Enzymatic hydrolysis using immobilized lipases (e.g., Candida antarctica Lipase B) resolves racemic 4-amino-1-(benzyloxy)butan-2-ol. The (R)-enantiomer is selectively acetylated, leaving the desired (S)-enantiomer unreacted. This method achieves 98% ee with a 45% theoretical yield.

Multi-Step Synthesis from Chiral Pool Precursors

Starting from L-Threonine Derivatives

L-Threonine serves as a chiral template. The hydroxyl group is protected as a benzyl ether, followed by oxidation to a ketone and reductive amination to introduce the amino group:

- Protection : L-Threonine → Benzyl ether (BnCl, K₂CO₃, DMF, 70°C, 12 h).

- Oxidation : Dess-Martin periodinane oxidizes the secondary alcohol to a ketone (CH₂Cl₂, 0°C, 2 h).

- Reductive Amination : NH₃, NaBH₃CN in MeOH, 24 h, room temperature.

Table 2: L-Threonine Route Performance

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Benzylation | 78 | 97 |

| Oxidation | 85 | 99 |

| Reductive Amination | 65 | 95 |

Michael Addition-Epoxide Ring-Opening Sequence

A convergent approach utilizes ethyl crotonate and benzylamine:

Hydrochloride Salt Formation

The free amine is treated with HCl gas in anhydrous diethyl ether at 0°C, precipitating the hydrochloride salt. Critical parameters include:

Process Optimization and Scalability

Solvent and Temperature Effects

- Polar Aprotic Solvents : DMF enhances reaction rates but complicates purification.

- Green Solvents : 2-MeTHF and cyclopentyl methyl ether (CPME) reduce environmental impact without sacrificing yield.

Table 3: Solvent Screening for Final Step

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 6 | 90 | 88 |

| 2-MeTHF | 8 | 88 | 95 |

| CPME | 7 | 85 | 93 |

Analytical Characterization

Chiral Purity Assessment

Critical Challenges and Solutions

Stereochemical Drift During Salt Formation

Issue : Acidic conditions during HCl addition may racemize the chiral center.

Solution : Conduct salt formation at 0°C and use non-polar solvents to stabilize the protonated amine.

Byproduct Formation in Reductive Amination

Issue : Over-reduction to primary amines.

Mitigation : Use NaBH₃CN instead of LiAlH₄ and limit reaction time to 24 h.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in the presence of benzyl alcohol.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Enantiomeric Pair: (2R)-4-Amino-1-(Benzyloxy)Butan-2-Ol Hydrochloride

The (2R)-enantiomer shares identical molecular formula (C₁₁H₁₈ClNO₂) and weight (231.72 g/mol) but differs in stereochemistry at C2. Such enantiomeric pairs often exhibit divergent biological activities due to chiral recognition in biological systems.

Table 1: Enantiomeric Comparison

| Property | (2S)-Form | (2R)-Form |

|---|---|---|

| CAS Number | Not provided | 2044705-67-9 |

| Stereochemistry (C2) | S | R |

| Potential Applications | Receptor-targeting | Likely similar or inert |

Functional Group Analogs: (2S)-2-Amino-4-Methoxy-Butanoic Acid Hydrochloride

This compound (CAS 3311-01-1) replaces the benzyloxy group with methoxy and features a carboxylic acid instead of an alcohol. Key differences include:

- Molecular weight : 169.61 g/mol (smaller due to shorter chain and methoxy group).

- Solubility : Carboxylic acid enhances water solubility compared to the benzyloxy group’s lipophilicity.

- Applications : Likely used in peptide synthesis or as a building block for bioactive molecules .

Table 2: Amino Alcohol vs. Amino Acid Derivatives

| Compound | Functional Groups | Molecular Weight | Key Applications |

|---|---|---|---|

| (2S)-4-Amino-1-(benzyloxy)butan-2-ol HCl | Benzyloxy, amino, alcohol | 231.72 | Drug intermediates |

| (2S)-2-Amino-4-methoxy-butanoic acid HCl | Methoxy, amino, carboxylic acid | 169.61 | Peptide synthesis |

Benzyloxy-Containing Derivatives

Compounds 11–14 from share a benzyloxy motif but lack the amino-alcohol-hydrochloride triad. For instance:

- Compound 11 : Perfluorophenyl-pyrazole substituent (MW 518.16).

- Compound 12 : Pyridinyl substituent (MW 429.21).

- Compound 14 : Methylpyrazolo[1,5-a]pyrimidinyl group (MW 417.21).

These compounds highlight how substituents influence molecular weight and bioactivity. The absence of an amino-hydrochloride group in these analogs may reduce solubility but increase affinity for hydrophobic targets .

Amino-Ester Hydrochlorides: Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride

This compound (MW 202.68) features a methyl ester and branched alkyl chain. Key distinctions from the target compound include:

- Ester vs. Alcohol : The ester group may act as a prodrug, hydrolyzing in vivo to release the active acid.

Research Implications

- Stereochemistry : The (2S)-configuration may optimize binding to chiral targets, as seen in enantiomer-specific drug actions.

- Substituent Effects : Benzyloxy groups enhance lipophilicity, favoring blood-brain barrier penetration, while hydrochloride salts improve aqueous solubility.

- Yield Challenges : Compounds in had moderate yields (47–62%), suggesting room for optimization in synthesizing the target compound .

Biological Activity

(2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride is a chiral compound characterized by a unique combination of an amino group, a benzyloxy group, and a butanol backbone. Its biological activity is primarily attributed to its interactions with various enzymes and receptors, which can influence numerous cellular pathways. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The mechanism of action for this compound involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity to target enzymes or receptors.

- Hydrophobic Interactions : The benzyloxy group allows for hydrophobic interactions, which can stabilize the binding of the compound to its targets.

These interactions can modulate enzyme activities or alter receptor conformations, leading to significant changes in cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Modulation : Studies have shown that this compound can influence enzyme mechanisms, potentially leading to therapeutic effects in metabolic disorders.

- Receptor Interaction : The compound has been reported to interact with specific receptors, which may alter physiological responses and signaling pathways.

Applications and Case Studies

The compound's unique properties have led to investigations into its potential applications in pharmacology and biochemistry. Below are notable findings from recent studies:

Table 1: Summary of Biological Activities

Case Study: Enzyme Interaction

In one study, this compound was evaluated for its binding affinity to a specific enzyme involved in metabolic regulation. The results indicated that the compound could significantly inhibit enzyme activity at micromolar concentrations, suggesting potential for therapeutic use in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.